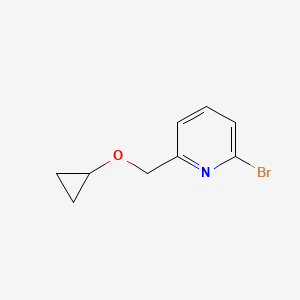

2-Bromo-6-(cyclopropoxymethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブロモ-6-(シクロプロポキシメチル)ピリジンは、ハロゲン化ピリジン誘導体です。ピリジン誘導体は、医薬品、農薬、材料科学など、さまざまな分野で幅広い用途があることで知られています。この化合物中の臭素原子とシクロプロポキシメチル基の存在は、有機合成において貴重な中間体としています。

準備方法

合成経路と反応条件

2-ブロモ-6-(シクロプロポキシメチル)ピリジンの合成は、通常、6-(シクロプロポキシメチル)ピリジンの臭素化を伴います。これは、臭素またはN-ブロモスクシンイミド(NBS)を臭素化剤として、制御された条件下で使用して達成できます。反応は通常、ジクロロメタンまたはクロロホルムなどの不活性溶媒中で室温で行われます。

工業生産方法

2-ブロモ-6-(シクロプロポキシメチル)ピリジンの工業生産には、製品の品質と収率の一貫性を確保するために、連続フロー反応器を使用した大規模な臭素化プロセスが含まれる場合があります。自動化システムとリアルタイムモニタリングを使用すると、反応条件を最適化し、副生成物の生成を最小限に抑えることができます。

化学反応の分析

反応の種類

2-ブロモ-6-(シクロプロポキシメチル)ピリジンは、以下を含むさまざまな化学反応を起こします。

置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤で置換できます。

カップリング反応: スズキ・ミヤウラカップリング反応やヘックカップリング反応に参加して、炭素-炭素結合を形成できます。

酸化および還元: この化合物は、特定の条件下で酸化または還元して、異なる誘導体に変換できます。

一般的な試薬と条件

置換反応: 一般的な試薬には、ナトリウムアミド、チオ尿素、ナトリウムアルコキシドなどがあります。これらの反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で行われます。

カップリング反応: Pd(PPh3)4などのパラジウム触媒は、炭酸カリウムまたは炭酸セシウムなどの塩基の存在下で一般的に使用されます。

酸化および還元: 過マンガン酸カリウムなどの酸化剤または水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物

置換反応: 生成物には、使用した求核剤に応じて、さまざまな置換ピリジンが含まれます。

カップリング反応: 生成物には、ビアリール化合物やその他の複雑な有機分子が含まれます。

酸化および還元: 生成物には、酸化または還元されたピリジン誘導体があります。

科学的研究の応用

2-ブロモ-6-(シクロプロポキシメチル)ピリジンは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子や複素環化合物の合成における中間体として使用されます。

生物学: 生物活性分子の開発と創薬における構成要素として使用できます。

医学: この化合物は、潜在的な治療効果を持つ医薬品の合成に使用できます。

産業: 特定の特性を持つ農薬、染料、材料の製造に使用されます。

作用機序

2-ブロモ-6-(シクロプロポキシメチル)ピリジンの作用機序は、起こる特定の反応によって異なります。置換反応では、臭素原子は求核剤によって置換され、新しい結合が形成されます。カップリング反応では、この化合物は、パラジウム触媒プロセスを通じて炭素-炭素結合を形成します。関与する分子標的と経路は、特定の用途と反応条件によって異なります。

類似の化合物との比較

類似の化合物

2-ブロモ-6-メチルピリジン: シクロプロポキシメチル基の代わりにメチル基を持つ類似の化合物。

2-ブロモ-6-プロポキシピリジン: シクロプロポキシメチル基の代わりにプロポキシ基を持つ化合物。

独自性

2-ブロモ-6-(シクロプロポキシメチル)ピリジンは、シクロプロポキシメチル基の存在により、独特の化学的特性と反応性を示すため、ユニークです。これは、他のピリジン誘導体では容易に入手できない特定の有機化合物を合成するための貴重な中間体となります。

類似化合物との比較

Similar Compounds

2-Bromo-6-methylpyridine: A similar compound with a methyl group instead of the cyclopropoxymethyl group.

2-Bromo-6-propoxypyridine: A compound with a propoxy group instead of the cyclopropoxymethyl group.

Uniqueness

2-Bromo-6-(cyclopropoxymethyl)pyridine is unique due to the presence of the cyclopropoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing specific organic compounds that cannot be easily obtained using other pyridine derivatives.

生物活性

2-Bromo-6-(cyclopropoxymethyl)pyridine is an organic compound notable for its unique structural properties, including a bromine atom at the 2-position of the pyridine ring and a cyclopropoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

- Molecular Formula : C10H10BrN

- Molecular Weight : 223.1 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound's unique structure allows it to participate in reactions that influence cellular processes, particularly those related to neuroprotection and anti-inflammatory responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Neuroprotective Effects :

- In vitro studies have shown that this compound can significantly reduce neuronal cell death induced by oxidative stress. It appears to inhibit apoptotic pathways, particularly through the modulation of caspase activity, which is crucial in the apoptosis process.

-

Antioxidant Properties :

- The compound exhibits antioxidant capabilities that may protect cells from oxidative damage. This suggests potential applications in treating neurodegenerative diseases, where oxidative stress plays a significant role.

-

Anti-inflammatory Activity :

- Preliminary studies indicate that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-N-methylpyridin-2-amine | C7H8BrN | Methyl group instead of cyclopropylmethyl |

| 6-Chloro-N-(cyclopropylmethyl)pyridin-2-amine | C7H8ClN | Chlorine atom instead of bromine |

| 2-Amino-6-bromopyridine | C6H6BrN | Lacks the cyclopropylmethyl group |

The combination of both the bromine atom and the cyclopropylmethyl group in this compound contributes to its distinct chemical reactivity and potential biological activities that are not present in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Cellular Models :

- A study demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to oxidative stress. Results indicated a dose-dependent inhibition of apoptosis.

-

Impact on Oxidative Stress Pathways :

- Investigations revealed that this compound effectively modulates key signaling pathways associated with oxidative stress, including activation of antioxidant response elements.

-

In Vivo Studies :

- Animal models have shown promising results where administration of this compound led to improved cognitive function and reduced markers of inflammation in neurodegenerative disease models.

特性

分子式 |

C9H10BrNO |

|---|---|

分子量 |

228.09 g/mol |

IUPAC名 |

2-bromo-6-(cyclopropyloxymethyl)pyridine |

InChI |

InChI=1S/C9H10BrNO/c10-9-3-1-2-7(11-9)6-12-8-4-5-8/h1-3,8H,4-6H2 |

InChIキー |

FGYDGRZJZUJBDG-UHFFFAOYSA-N |

正規SMILES |

C1CC1OCC2=NC(=CC=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。